5-Chloro-2,3-difluorophenylboronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

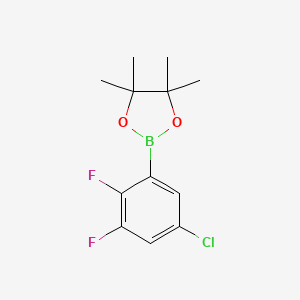

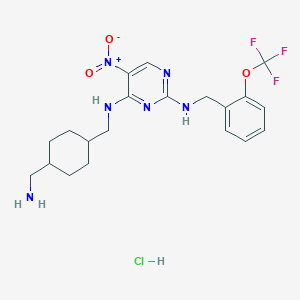

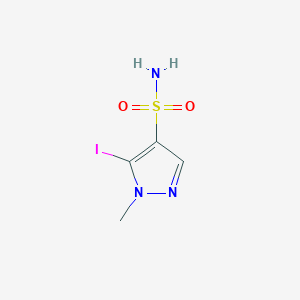

5-Chloro-2,3-difluorophenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2246586-13-8 and a molecular weight of 274.5 . It is a liquid at room temperature and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The linear formula for this compound is C12H14BClF2O2 . This indicates that the molecule is composed of 12 carbon atoms, 14 hydrogen atoms, 1 boron atom, 1 chlorine atom, 2 fluorine atoms, and 2 oxygen atoms .

Chemical Reactions Analysis

Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions , which are widely-applied transition metal catalyzed carbon–carbon bond forming reactions .

Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a liquid at room temperature and is typically stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 274.5 .

Aplicaciones Científicas De Investigación

Palladium-Catalyzed Cross-Coupling Reactions

5-Chloro-2,3-difluorophenylboronic acid pinacol ester plays a crucial role in palladium-catalyzed cross-coupling reactions, which are pivotal for constructing complex organic molecules. For instance, its use in the synthesis of unsymmetrical 1,3-dienes via a borylation-coupling sequence demonstrates its utility in creating valuable intermediates for organic synthesis (Takagi et al., 2002).

Phosphorescence of Arylboronic Esters

Surprisingly, simple arylboronic esters, including derivatives of this compound, exhibit long-lived room-temperature phosphorescence. This property suggests potential applications in the development of new phosphorescent materials for sensors and organic electronics, challenging the conventional understanding that heavy atoms or carbonyl groups are necessary for phosphorescence (Shoji et al., 2017).

Hyperbranched Polythiophene Synthesis

In polymer chemistry, this compound is instrumental in the synthesis of hyperbranched polythiophene, showcasing its role in creating polymers with a high degree of branching. This application highlights its significance in the development of advanced materials with unique electronic properties (Segawa et al., 2013).

Heterogeneously Catalyzed Borylation

The compound also finds use in heterogeneously catalyzed borylation reactions, enabling the direct synthesis of boronic acid pinacol esters from aryl halides. This process offers a selective and scalable route to diverse boronic esters, crucial for pharmaceutical and materials science research (Pandarus et al., 2014).

Fluorination and Defluoroborylation

Furthermore, the fluorinated structure of this compound enables its application in fluorination and defluoroborylation reactions. These reactions are vital for introducing or modifying fluorine-containing groups in organic molecules, expanding the toolkit for designing fluorinated compounds with desired biological activities or physical properties (Zhang et al., 2017).

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .

Mode of Action

This compound is a boronic acid ester, which is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group to a metal catalyst (usually palladium), which then transfers the group to an electrophilic organic compound . This allows for the formation of new carbon-carbon bonds .

Biochemical Pathways

Boronic acid derivatives are known to influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

It’s important to note that the pharmacokinetics of boronic acid derivatives can be influenced by factors such as their susceptibility to hydrolysis .

Result of Action

The outcomes would depend on the specific targets and biochemical pathways that the compound interacts with .

Action Environment

Environmental factors such as pH can significantly influence the action, efficacy, and stability of boronic acid derivatives . For instance, the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH .

Safety and Hazards

Propiedades

IUPAC Name |

2-(5-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDFAVKAJNKOJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BClF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2762329.png)

![4-chloro-N-cyclohexyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2762333.png)

![2,3,5,6-tetramethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2762334.png)

![2,2-Difluorobicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B2762335.png)

![N-(4-methoxybenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2762336.png)

![N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide](/img/structure/B2762338.png)